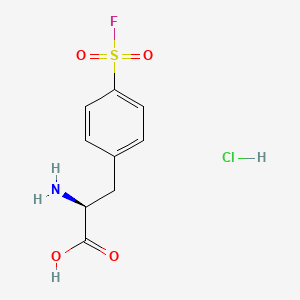

L-Phenylalanine-4-sulfonyl fluoride hydrochloride

CAS No.: 1184173-04-3

Cat. No.: VC18030051

Molecular Formula: C9H11ClFNO4S

Molecular Weight: 283.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184173-04-3 |

|---|---|

| Molecular Formula | C9H11ClFNO4S |

| Molecular Weight | 283.70 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

| Standard InChI Key | XLHBKVQKRDVYRG-QRPNPIFTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)F.Cl |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

L-Phenylalanine-4-sulfonyl fluoride hydrochloride belongs to the class of sulfonyl fluoride-modified amino acids. Its molecular formula is C₉H₁₁ClFNO₄S, with a molecular weight of 283.70 g/mol . The IUPAC name, (2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid; hydrochloride, reflects its chiral center at the alpha-carbon and the substitution of a sulfonyl fluoride group at the para position of the phenyl ring.

Molecular Architecture

The compound features:

-

A L-phenylalanine backbone with a protonated amine group and a carboxylate moiety.

-

A sulfonyl fluoride (-SO₂F) group at the fourth position of the aromatic ring, conferring electrophilic reactivity.

-

A hydrochloride counterion stabilizing the amino group in solid-state formulations .

The stereochemistry of the alpha-carbon is critical for biological activity, as it mimics natural L-amino acids, enabling integration into peptide chains or interaction with enzyme active sites .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 283.70 g/mol | |

| Solubility | Soluble in polar solvents (DMF, DMSO) | |

| Stability | Hydrolyzes slowly in aqueous media | |

| Melting Point | Not reported (decomposes upon heating) | – |

The sulfonyl fluoride group’s hydrolytic sensitivity necessitates storage under anhydrous conditions .

Synthesis and Manufacturing

The synthesis of L-phenylalanine-4-sulfonyl fluoride hydrochloride involves multi-step organic reactions, emphasizing protective group strategies to preserve the sulfonyl fluoride functionality.

Synthetic Pathways

-

Starting Material: L-Phenylalanine is initially protected at the amine group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions .

-

Sulfonylation: The para position of the phenyl ring is sulfonylated using sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid, followed by fluorination with potassium fluoride (KF).

-

Deprotection and Salt Formation: Acidic cleavage of the Boc/Cbz group yields the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

A representative synthesis from achieved a 53% yield over four steps using Boc-protected intermediates and BOP-mediated couplings.

Optimization Challenges

-

Reactivity Control: The sulfonyl fluoride group’s susceptibility to nucleophilic attack requires inert atmospheres and low temperatures during synthesis.

-

Purification: Chromatographic techniques (silica gel, reverse-phase HPLC) are employed to isolate the product from byproducts such as hydrolyzed sulfonic acids .

Reactivity and Chemical Behavior

The sulfonyl fluoride moiety serves as a covalent warhead, reacting selectively with nucleophilic residues (e.g., serine, threonine, tyrosine) in proteins.

Key Reactions

-

Enzyme Inhibition: The electrophilic sulfur atom undergoes nucleophilic substitution with active-site residues, forming stable sulfonate adducts .

-

Hydrolysis: In aqueous solutions, gradual hydrolysis yields phenylalanine-4-sulfonic acid, limiting its shelf life .

Selectivity Profiling

Studies on proteasome inhibitors demonstrated that peptido sulfonyl fluorides, including derivatives of L-phenylalanine-4-sulfonyl fluoride, exhibit β5 subunit selectivity in the 20S proteasome (IC₅₀ = 0.2–1.5 μM) . This specificity arises from complementary interactions between the phenylalanine backbone and hydrophobic pockets in the proteasome’s catalytic chamber .

Applications in Chemical Biology

Proteasome Inhibition

In a landmark study, Brouwer et al. (2012) synthesized 24 peptido sulfonyl fluorides, including tetrapeptide analogs of L-phenylalanine-4-sulfonyl fluoride, which inhibited the chymotrypsin-like activity of the proteasome with >90% efficiency at 1 μM . The compound’s ability to covalently modify the β5 subunit (a therapeutic target in multiple myeloma) underscores its potential in oncology drug development .

Activity-Based Protein Profiling (ABPP)

The sulfonyl fluoride group’s “click chemistry” compatibility enables post-inhibition labeling with fluorescent tags or biotin, facilitating proteome-wide target identification . For example, azide-functionalized derivatives allowed Staudinger ligation for visualizing proteasome distribution in cell lysates .

Comparative Analysis with Epoxy Ketones

Unlike epoxy ketones (e.g., carfilzomib), sulfonyl fluorides exhibit reduced off-target effects due to their slower reaction kinetics and higher specificity for solvent-exposed nucleophiles .

| Supplier | Purity | Price (mg scale) |

|---|---|---|

| Dalton Research Molecules | >95% | $250–$500 |

| VulcanChem | >98% | $300–$600 |

| Clearsynth | Custom | Inquire |

Pricing varies with scale, with bulk orders (>1 g) attracting discounts .

Future Directions and Challenges

Synthetic Innovations

Advances in flow chemistry and enzyme-catalyzed sulfonylation could enhance yield and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume